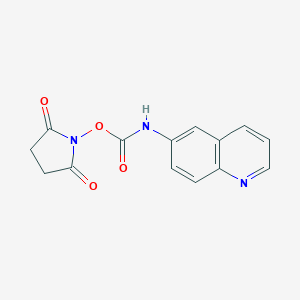

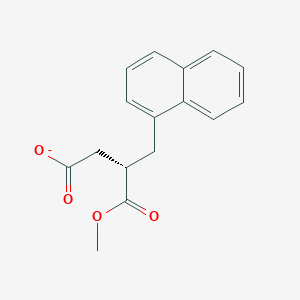

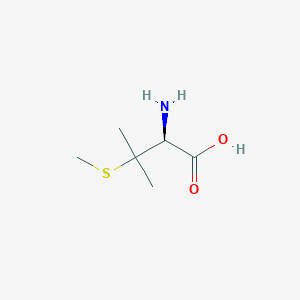

4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. The first paper describes the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its 2-methyl derivative through cine-substitution reactions, which involve the treatment of 1,4-dinitroimidazoles with potassium cyanide in an aqueous methanol solution . Although this does not directly describe the synthesis of the compound , it provides insight into the methods used to introduce nitro and methyl groups to the imidazole ring, which are key functional groups in the target compound.

The second paper discusses a catalyst-free one-pot synthesis of polysubstituted imidazoles using a neutral ionic liquid . This method could potentially be adapted for the synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one by selecting appropriate starting materials and conditions that favor the formation of the desired product.

Molecular Structure Analysis

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including rearrangements, as described in the third paper . The paper details the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles. While this does not directly pertain to the compound of interest, it highlights the reactivity of imidazole derivatives under basic conditions, which could be relevant for understanding the chemical behavior of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Derivative Compounds

Synthesis of Derivatives

Research has explored the synthesis of various derivatives from metronidazole, which is structurally related to 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. This includes the creation of compounds like 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione, showcasing the versatility in creating new molecular structures (Mirzaei, Pirelahi, Amini, & Shafiee, 2008).

Photochemical Behavior

Another study explored the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles, similar in structure to the compound of interest, in water-containing solutions. This research contributes to understanding the chemical properties under various conditions (Pfoertner & Daly, 1987).

Chemical Properties and Analysis

- Structural Analysis: Detailed structural studies have been conducted on related compounds, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, providing insights into molecular geometry and electron density, which are vital for understanding chemical behavior (Boechat et al., 2016).

Biological Applications

Antimicrobial Effects

Research on compounds like 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide has shown potential antimicrobial effects, highlighting possible applications in combating microbial infections (Vinutha et al., 2013).

Anticonvulsant Activity

Some derivatives of imidazole compounds, closely related to the compound , have shown anticonvulsant activity, suggesting potential applications in the treatment of seizures (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Chemical Sensing

Studies on imidazole derivatives have also included the development of chemical sensors for amines, demonstrating the versatile applications of these compounds in analytical chemistry (Afandi, Purwono, & Haryadi, 2020).

Propiedades

IUPAC Name |

4-(2-methyl-4-nitroimidazol-1-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-6(12)3-4-10-5-8(11(13)14)9-7(10)2/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRUZNMMCTUEOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CCC(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379365 |

Source

|

| Record name | 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one | |

CAS RN |

126664-28-6 |

Source

|

| Record name | 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)

![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)